

# A Technical Guide to the Physicochemical Properties of (+)-Avibactam for Research Professionals

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## Compound of Interest

Compound Name: Avibactam, (+)-

Cat. No.: B1249370

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## Introduction

(+)-Avibactam is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor developed to combat antibiotic resistance in Gram-negative bacteria.[1] It is a member of the diazabicyclooctane (DBO) class and is used in combination with  $\beta$ -lactam antibiotics, such as ceftazidime, to protect them from degradation by a wide range of  $\beta$ -lactamase enzymes, including Ambler class A, C, and some class D enzymes.[1][2] This document provides an in-depth overview of the core physicochemical properties of (+)-Avibactam, offering crucial data and methodologies for researchers and professionals involved in drug development and related scientific fields.

## Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, analytical method development, and predicting its behavior in biological systems.

## Chemical Structure and Identity

- IUPAC Name: [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate[1]

- Synonyms: NXL104, AVE1330A[3]
- CAS Number: 1192500-31-4 (for free acid)[3]
- Chemical Formula:  $C_7H_{11}N_3O_6S$ [1]
- Molecular Weight: 265.25 g/mol [2]

## Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of (+)-Avibactam and its sodium salt.

Property	Value	Notes
Molecular Weight	265.25 g/mol (Avibactam)[2]	287.23 g/mol (Avibactam Sodium)
Melting Point	Not available for free acid.	Avibactam sodium has a decomposition temperature reported as >208°C and 259.1–262.4°C in different sources.[4]
pKa (Acid Dissociation Constant)	Experimental value not publicly available.	The molecule contains a sulfonic acid group, which is a strong acid, and an amide group. The pKa of the sulfonic acid is expected to be low.
Solubility	- Water: Freely soluble (as sodium salt)[5] - PBS (pH 7.2): ~10 mg/mL (as sodium salt) - DMSO: ~5 mg/mL (as sodium salt) - Dimethylformamide: ~5 mg/mL (as sodium salt) - Methanol: Relatively soluble (as sodium salt)[5] - Ethanol: Insoluble (as sodium salt)[5]	Solubility can be influenced by the salt form and the pH of the medium.
LogP (Octanol-Water Partition Coefficient)	-1.8 (Computed)[2]	The negative value indicates high hydrophilicity.
Protein Binding	5.7% - 8.2%[2]	Low plasma protein binding.

## Stability Profile

The stability of Avibactam has been assessed through forced degradation studies, which provide insight into its degradation pathways under various stress conditions. These studies are essential for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.

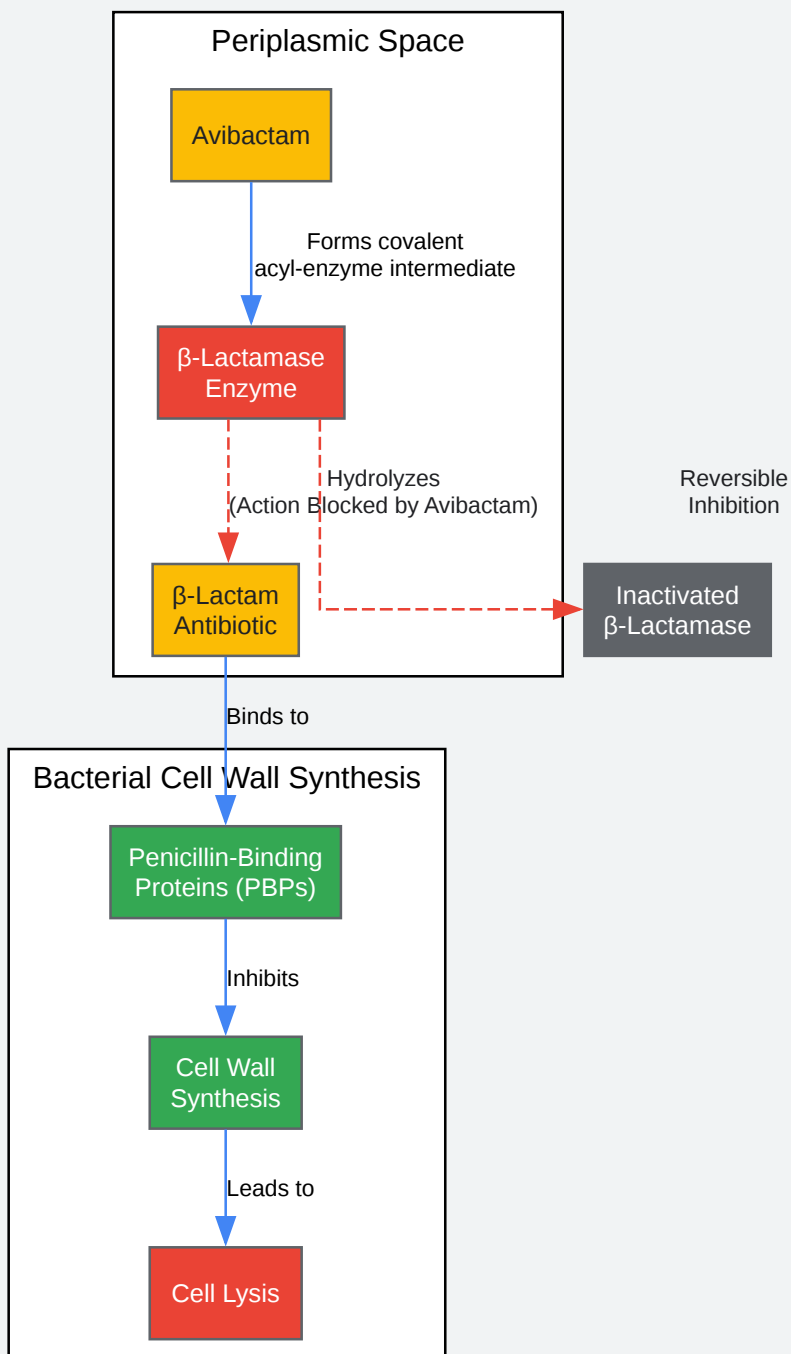
## Summary of Forced Degradation Studies

Stress Condition	Observations
Acid Hydrolysis (e.g., 0.1 M HCl)	Avibactam shows some degradation under acidic conditions.
Base Hydrolysis (e.g., 0.1 M NaOH)	Significant degradation is observed under basic conditions.
Oxidative Stress (e.g., 3% H <sub>2</sub> O <sub>2</sub> )	Avibactam is susceptible to degradation under oxidative conditions.
Thermal Stress (e.g., 50°C)	Degradation is observed at elevated temperatures.
Photostability	Specific photostability data is not detailed in the provided results, but this is a standard component of stress testing.

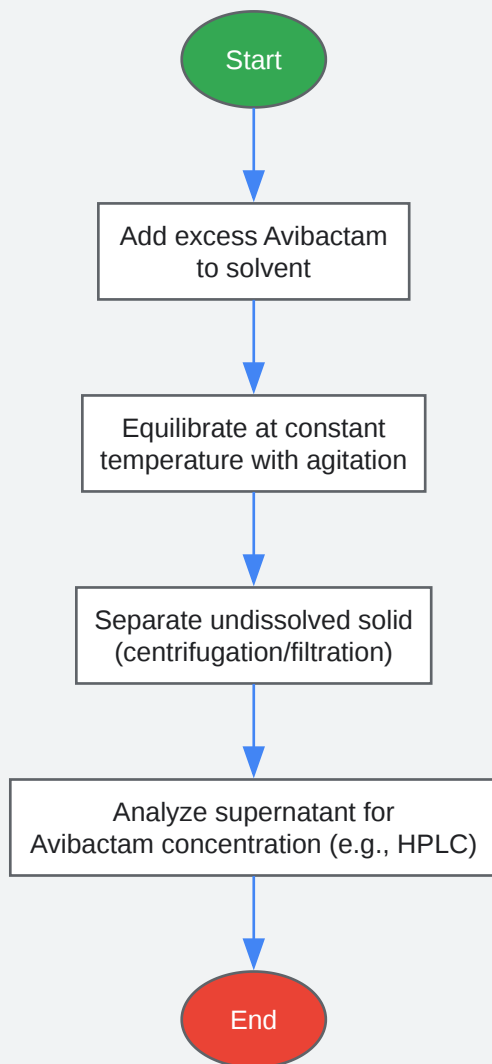
These findings underscore the importance of controlling pH and avoiding exposure to strong oxidizing agents and high temperatures during storage and formulation.

## Mechanism of Action

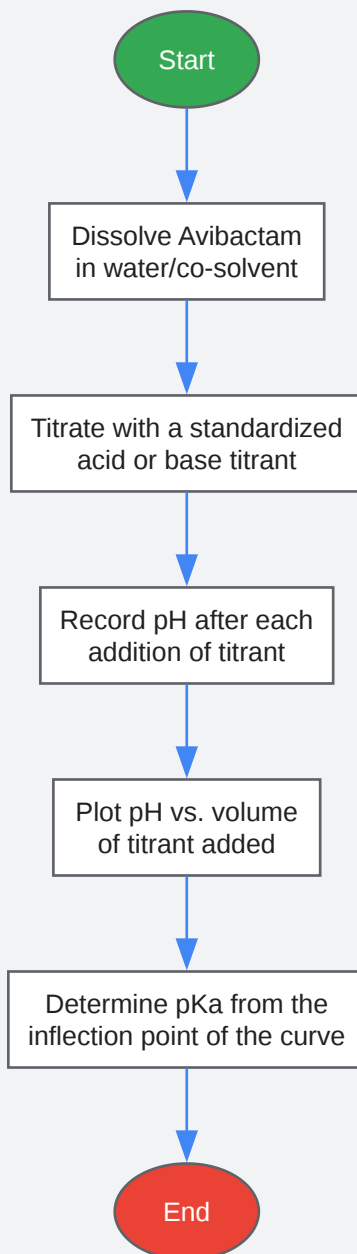
Avibactam inhibits  $\beta$ -lactamase enzymes through a unique, covalent, and reversible mechanism.<sup>[6]</sup> Unlike traditional  $\beta$ -lactamase inhibitors, Avibactam does not contain a  $\beta$ -lactam ring.<sup>[6]</sup> The inhibition process involves the formation of a covalent acyl-enzyme intermediate, which is stable to hydrolysis.<sup>[7]</sup> This effectively inactivates the  $\beta$ -lactamase, preventing it from destroying the partner  $\beta$ -lactam antibiotic. The reversibility of this inhibition is a key feature of Avibactam's mechanism.

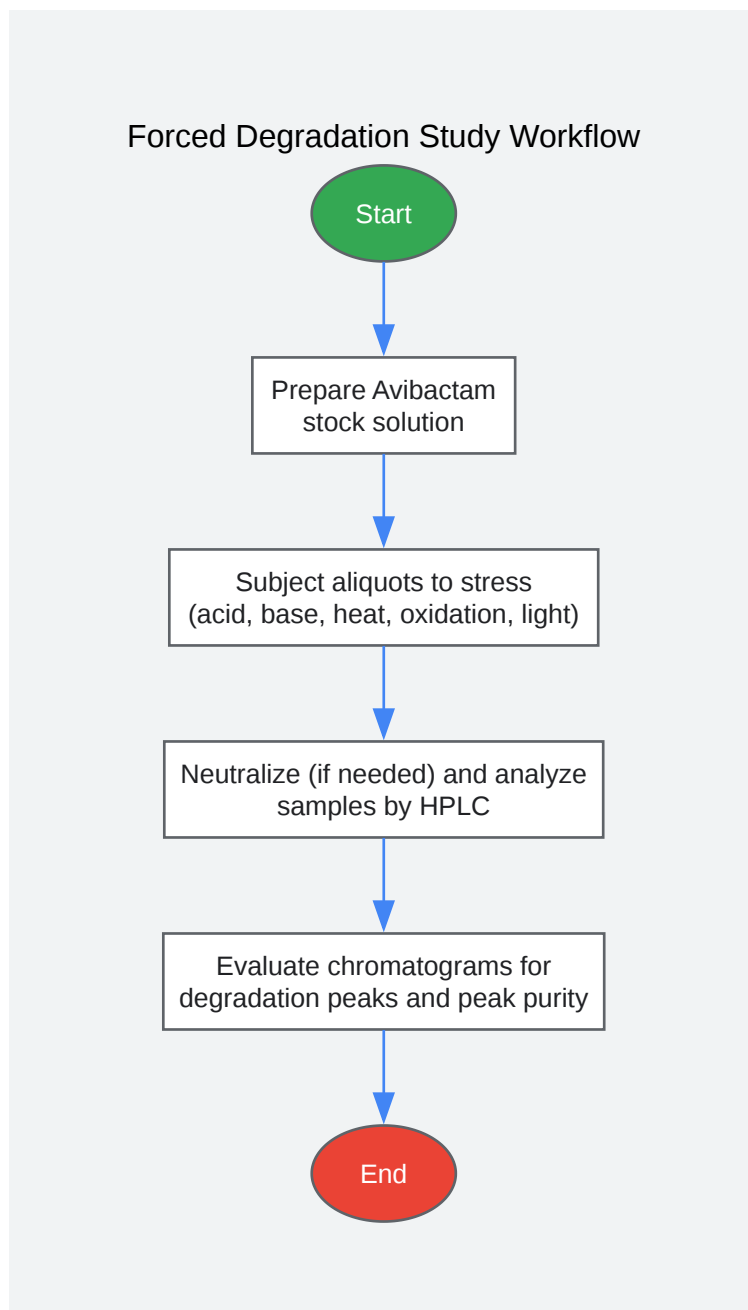
Mechanism of Avibactam Inhibition of  $\beta$ -Lactamase

## Shake-Flask Solubility Determination Workflow



## Potentiometric pKa Determination Workflow





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